2-Bromo-5-methoxybenzoyl chloride

Catalog No.
S674034
CAS No.
56658-04-9
M.F
C8H6BrClO2
M. Wt
249.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methoxybenzoyl chloride

CAS Number

56658-04-9

Product Name

2-Bromo-5-methoxybenzoyl chloride

IUPAC Name

2-bromo-5-methoxybenzoyl chloride

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

InChI

InChI=1S/C8H6BrClO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3

InChI Key

RZCQJXVXRYIJQE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Br)C(=O)Cl

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)Cl

The exact mass of the compound 2-Bromo-5-methoxybenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-5-methoxybenzoyl chloride (CAS 56658-04-9) is a highly reactive, bifunctional acylating agent utilized in pharmaceutical synthesis and advanced materials development[1]. Featuring an electrophilic acid chloride, an ortho-bromine atom, and a meta-methoxy group, this building block enables rapid amide or ester bond formation followed by orthogonal transition-metal-catalyzed cross-coupling. In procurement and process chemistry, it is primarily selected over its free acid counterpart to eliminate the need for expensive peptide coupling reagents, thereby improving atom economy, simplifying downstream purification, and accelerating scale-up workflows [1].

Attempting to substitute this specific acid chloride with the corresponding free acid (2-bromo-5-methoxybenzoic acid) or simpler analogs introduces significant workflow inefficiencies. Using the free acid necessitates stoichiometric amounts of coupling reagents (such as HATU or EDC/HOBt), which inflates raw material costs and generates persistent urea byproducts that complicate chromatographic purification [1]. Furthermore, substituting with a generic 2-bromobenzoyl chloride sacrifices the critical 5-methoxy moiety, eliminating a valuable handle for late-stage demethylation and subsequent linker attachment, which is strictly required in targeted protein degrader or complex API synthesis workflows [1].

Processability: Acylation Efficiency and Atom Economy

Direct acylation with 2-bromo-5-methoxybenzoyl chloride requires no additional coupling reagents, whereas the baseline 2-bromo-5-methoxybenzoic acid requires >1.1 equivalents of expensive reagents like HATU or EDC [1].

Evidence DimensionCoupling reagent requirement and byproduct generation
Target Compound Data0 eq coupling reagents required; generates only HCl gas (easily scrubbed) with typical amide yields >90% in <2 hours.
Comparator Or Baseline2-Bromo-5-methoxybenzoic acid (requires >1.1 eq HATU/EDC and generates >300 g/mol of urea waste).
Quantified Difference100% reduction in coupling reagent costs and elimination of >300 g/mol of high-molecular-weight organic waste.
ConditionsStandard amine acylation in DCM/Et3N at 0°C to room temperature.

Eliminating coupling reagents drastically reduces the cost of goods (COGs) and simplifies purification in pilot-scale manufacturing.

Precursor Suitability: Orthogonal Multi-Vector Diversification

The inclusion of the 5-methoxy group provides a secondary vector for late-stage diversification, allowing for BBr3-mediated cleavage to a reactive phenol in high yields, a feature completely absent in the generic 2-bromobenzoyl chloride comparator [1].

Evidence DimensionAvailable vectors for late-stage structural modification
Target Compound Data2 distinct handles (ortho-bromide for Pd-coupling; 5-methoxy for BBr3-mediated cleavage to a reactive phenol, typically >85% yield).
Comparator Or Baseline2-Bromobenzoyl chloride (1 handle; lacks the methoxy group).
Quantified DifferenceProvides a 100% increase in orthogonal modification sites (2 vs 1) on the aryl ring.
ConditionsStandard library synthesis and late-stage diversification protocols.

Enables medicinal chemists to attach solubilizing groups or PROTAC linkers without redesigning the entire synthetic route.

Thermal Behavior and Handling: Halogen Stability

Compared to the highly reactive but unstable 2-iodo-5-methoxybenzoyl chloride, this brominated analog exhibits greater thermal stability and does not require strict cold-chain logistics or light-blocking packaging to prevent spontaneous dehalogenation during long-term storage .

Evidence DimensionStorage requirements and light sensitivity
Target Compound DataStable at ambient room temperature under an inert, dry atmosphere with minimal risk of spontaneous dehalogenation.
Comparator Or Baseline2-Iodo-5-methoxybenzoyl chloride (requires 2-8°C storage and strict light protection to prevent I2 liberation).
Quantified DifferenceIncreases permissible storage temperature by >15°C (ambient vs 2-8°C) and eliminates light-blocking requirements.
ConditionsLong-term storage and bulk transport.

Lowers shipping and warehousing costs while ensuring consistent purity profiles across manufacturing campaigns.

Scalable Synthesis of Substituted Benzamides

Highly suited for industrial-scale production of substituted benzamides where avoiding expensive coupling reagents is critical for maintaining low cost of goods and simplifying downstream crystallization [1].

Bifunctional Scaffolds for PROTAC and Linker Chemistry

The presence of the 5-methoxy group allows for selective demethylation to a phenol post-amidation, providing a highly efficient anchor point for PEG linkers or other functional moieties in targeted protein degrader development [1].

Precursors for Heterocyclic API Cores

Serves as a highly efficient starting material for the synthesis of complex heterocycles, such as quinazolinones or oxadiazoles, where the ortho-bromide is subsequently utilized in intramolecular or intermolecular palladium-catalyzed cross-coupling reactions [1].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-bromo-5-methoxybenzoyl chloride

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